molecular formula C18H32N2O2 B12715915 Propionamide, N,N-diethyl-2-(methyl(2-oxo-3-bornyl)amino)- CAS No. 96169-28-7

Propionamide, N,N-diethyl-2-(methyl(2-oxo-3-bornyl)amino)-

Cat. No.: B12715915
CAS No.: 96169-28-7
M. Wt: 308.5 g/mol
InChI Key: UOEWDSHDHAVYGV-OGMSWHEOSA-N
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Description

Propionamide, N,N-diethyl-2-(methyl(2-oxo-3-bornyl)amino)- is a complex organic compound belonging to the class of amides. Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This specific compound is notable for its intricate structure, which includes a bornyl group, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propionamide, N,N-diethyl-2-(methyl(2-oxo-3-bornyl)amino)- typically involves multiple steps. One common method starts with the preparation of the bornylamine derivative, which is then reacted with diethylpropionamide under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized to maximize yield and minimize impurities. Techniques such as column chromatography and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Propionamide, N,N-diethyl-2-(methyl(2-oxo-3-bornyl)amino)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.

    Substitution: This reaction involves the replacement of one atom or group by another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Propionamide, N,N-diethyl-2-(methyl(2-oxo-3-bornyl)amino)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propionamide, N,N-diethyl-2-(methyl(2-oxo-3-bornyl)amino)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Propanamide, N,N-diethyl-2-methyl-
  • Propanamide, N-methyl-
  • 2-Propenamide, N,N-dimethyl-

Comparison

Compared to these similar compounds, Propionamide, N,N-diethyl-2-(methyl(2-oxo-3-bornyl)amino)- is unique due to its bornyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

96169-28-7

Molecular Formula

C18H32N2O2

Molecular Weight

308.5 g/mol

IUPAC Name

N,N-diethyl-2-[methyl-[(1R,4S)-4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl]amino]propanamide

InChI

InChI=1S/C18H32N2O2/c1-8-20(9-2)16(22)12(3)19(7)14-13-10-11-18(6,15(14)21)17(13,4)5/h12-14H,8-11H2,1-7H3/t12?,13-,14?,18+/m0/s1

InChI Key

UOEWDSHDHAVYGV-OGMSWHEOSA-N

Isomeric SMILES

CCN(CC)C(=O)C(C)N(C)C1[C@@H]2CC[C@](C1=O)(C2(C)C)C

Canonical SMILES

CCN(CC)C(=O)C(C)N(C)C1C2CCC(C1=O)(C2(C)C)C

Origin of Product

United States

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